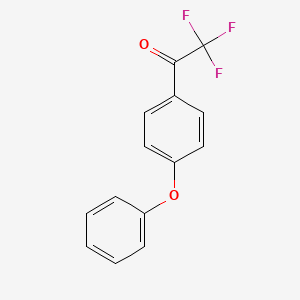

4'-Phenoxy-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUPYEQECLOWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375127 | |

| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70783-32-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4'-Phenoxy-2,2,2-trifluoroacetophenone

The following technical guide details the chemical properties, synthesis, and applications of 4'-Phenoxy-2,2,2-trifluoroacetophenone , a specialized fluorinated pharmacophore used in enzyme inhibition and photo-acid generation.[1]

Chemical Probe & Pharmacophore Guide [1]

Executive Summary

This compound (Systematic Name: 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone) is a potent transition-state analog inhibitor targeting serine hydrolases, most notably Juvenile Hormone Esterase (JHE) .[1] Characterized by a highly electrophilic carbonyl carbon adjacent to a trifluoromethyl group, this molecule exists in a dynamic equilibrium between its ketone and hydrate (gem-diol) forms in aqueous environments. This unique reactivity allows it to mimic the tetrahedral transition state of ester hydrolysis, making it a critical tool in insect endocrinology and drug discovery. Additionally, its conjugated aromatic system serves as a photo-labile core in the development of photo-acid generators (PAGs) for lithographic resists.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identification

| Property | Detail |

| Systematic Name | 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone |

| Common Synonyms | 4'-Phenoxy-trifluoroacetophenone; p-Phenoxy-TFMK |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Functional Class | Trifluoromethyl Ketone (TFMK); Diaryl Ether |

Physicochemical Properties

The introduction of the phenoxy group significantly alters the lipophilicity compared to the parent trifluoroacetophenone.

| Parameter | Value (Experimental/Predicted) | Significance |

| Physical State | Viscous Oil or Low-Melting Solid | High lipophilicity prevents easy crystallization compared to smaller TFMKs.[1] |

| Boiling Point | ~140–150 °C @ 0.5 mmHg | High boiling point requires high-vacuum distillation for purification.[1] |

| LogP (Lipophilicity) | ~4.2 - 4.5 | High membrane permeability; mimics the lipophilic tail of Juvenile Hormone.[1] |

| Hydration Constant ( | High ( | Exists predominantly as a gem-diol in aqueous buffer, essential for enzyme binding.[1] |

Synthetic Methodology

The synthesis of this compound relies on Friedel-Crafts acylation .[1] The electron-donating phenoxy group directs the electrophilic attack to the para position, ensuring high regioselectivity.

Reaction Protocol

Reagents:

-

Diphenyl ether (Substrate)[1]

-

Trifluoroacetic Anhydride (TFAA) (Acylating Agent)[1]

-

Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)[1]

-

Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Solvent)[1]

Step-by-Step Workflow:

-

Catalyst Activation: Suspend anhydrous AlCl₃ (1.1 eq) in dry DCM at 0°C under inert atmosphere (N₂ or Ar).

-

Acylating Agent Addition: Add TFAA (1.1 eq) dropwise. The mixture may fume; maintain temperature < 5°C.

-

Substrate Addition: Add diphenyl ether (1.0 eq) slowly. The solution will darken (red/brown complex formation).

-

Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quenching: Pour reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract with DCM, wash with NaHCO₃ (to remove trifluoroacetic acid byproduct), dry over MgSO₄, and concentrate.

-

Purification: Kugelrohr distillation or Flash Chromatography (Silica gel).

Synthesis Pathway Diagram[2][7]

Figure 1: Friedel-Crafts acylation pathway.[1] The phenoxy group activates the para-position for attack by the trifluoroacetyl cation.

Mechanism of Action: Transition State Inhibition

The core utility of this molecule lies in the Trifluoromethyl Ketone (TFMK) moiety. Unlike standard ketones, the strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic.

The Gem-Diol Equilibrium

In aqueous physiological buffers, the ketone undergoes hydration:

Enzyme Inhibition Workflow (Juvenile Hormone Esterase)

-

Recognition: The lipophilic phenoxy tail anchors the molecule into the enzyme's hydrophobic pocket (mimicking the terpene chain of Juvenile Hormone).

-

Attack: The catalytic Serine-OH of the enzyme attacks the carbonyl carbon.

-

Stalling: Instead of hydrolyzing, the TFMK forms a stable, reversible hemiketal adduct . The fluorine atoms stabilize this adduct, effectively "locking" the enzyme in a transition state mimic.

Inhibition Pathway Diagram[2]

Figure 2: Mechanism of Action. The inhibitor acts as a 'slow-binding' substrate, trapping the enzyme in a stable tetrahedral complex.[1]

Applications in Drug Discovery & Material Science[1][2]

Insect Endocrinology (JHE Inhibition)

Juvenile Hormone Esterase (JHE) regulates insect metamorphosis. Inhibiting JHE prevents the degradation of Juvenile Hormone, leading to giant larvae that fail to pupate.

-

Role: this compound serves as a nanomolar inhibitor (

often in the -

Utility: Used as a chemical probe to study insect development and as a lead compound for "soft" insecticides (IGRs).

Photo-Acid Generators (PAGs)

In semiconductor lithography, oxime sulfonate derivatives of this molecule are used as latent acid donors.

-

Mechanism: Upon UV irradiation, the N-O bond cleaves, releasing sulfonic acid which catalyzes the deprotection of the photoresist polymer.

-

Advantage: The trifluoromethyl group enhances the acidity of the generated acid and improves solubility in the resist matrix.

Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; flush with water for 15 min if exposed.[1] |

| Lachrymator | May cause tear production | Mandatory: Handle only in a functioning fume hood.[1] |

| Flammability | Combustible Liquid/Solid | Keep away from heat/sparks.[1][2] Store in cool, dry place. |

Storage: Store under inert gas (Nitrogen/Argon) at 4°C. The compound is hygroscopic; prolonged exposure to air will shift equilibrium to the hydrate form, altering stoichiometry.

References

-

Prestwich, G. D., et al. (1984). "Trifluoromethyl ketones as inhibitors of juvenile hormone esterase." Chemical interactions between insects and their hosts.

-

Hammock, B. D., et al. (1984). "Trifluoroketones as potent, selective, and reversible inhibitors of juvenile hormone esterases." Pesticide Biochemistry and Physiology.

-

Yamato, H., et al. (2000). "Chemically amplified photosensitive resist composition."[3] Patent FR2794252A1.

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2,2,2-Trifluoroacetophenone."

Sources

Technical Characterization Guide: 4'-Phenoxy-2,2,2-trifluoroacetophenone

Executive Summary

4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 50346-82-0) is a critical fluorinated building block in the synthesis of bioactive compounds, particularly transition-state inhibitors for hydrolytic enzymes (e.g., esterases and proteases). The electrophilic trifluoromethyl ketone (TFMK) moiety allows for the formation of stable hemiacetals/hemiketals with active site serine or cysteine residues, making it a pivotal scaffold in drug discovery.

This technical guide provides a comprehensive spectroscopic profile and characterization protocol for researchers. It moves beyond simple data listing to explain the structural causality of the signals, ensuring precise identification and purity assessment during synthesis.

Chemical Identity & Properties

The compound features a diphenyl ether backbone functionalized with a trifluoroacetyl group. The electron-withdrawing nature of the

| Property | Specification |

| IUPAC Name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone |

| Molecular Formula | |

| Molecular Weight | 266.22 g/mol |

| Physical State | White to off-white solid (low melting) or viscous oil |

| Solubility | Soluble in |

| Key Functionality | Reversible covalent inhibitor (Serine trap) |

Synthesis & Reaction Pathway

The most robust synthesis route involves the Friedel-Crafts acylation of diphenyl ether. Understanding this pathway is crucial for interpreting impurity peaks in spectroscopic data (e.g., unreacted diphenyl ether or regioisomers).

Synthesis Workflow Diagram

The following diagram illustrates the acylation mechanism and potential fragmentation pathways relevant to Mass Spectrometry analysis.

Caption: Friedel-Crafts acylation pathway showing the formation of the major para-substituted product and potential ortho-isomer impurities.

Spectroscopic Specifications (Core Data)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electron-withdrawing effect of the trifluoroacetyl group (

Protocol: Sample Preparation

-

Solvent:

(Chloroform-d) is preferred to prevent hemiacetal formation which occurs in alcoholic solvents ( -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (Ortho to C=O) | 8.05 - 8.12 | Doublet (d) | 2H | Deshielded by carbonyl anisotropy and electron withdrawal. |

| Ar-H (Meta to C=O) | 6.98 - 7.05 | Doublet (d) | 2H | Shielded by the electron-donating phenoxy oxygen. |

| Phenoxy Ring (Meta) | 7.40 - 7.46 | Triplet (t) | 2H | Typical benzene ring meta-protons. |

| Phenoxy Ring (Para) | 7.20 - 7.26 | Triplet (t) | 1H | Para-proton of the unsubstituted ring. |

| Phenoxy Ring (Ortho) | 7.08 - 7.12 | Doublet (d) | 2H | Ortho-protons of the unsubstituted ring. |

F NMR Data

-

Shift:

-71.2 to -71.8 ppm (Singlet). -

Diagnostic Value: A sharp singlet confirms the purity of the trifluoromethyl group. The presence of a second peak around -75 to -80 ppm often indicates hydrate formation (

) due to wet solvent.

B. Infrared (IR) Spectroscopy

The carbonyl stretch is the primary diagnostic band. It appears at a higher frequency than standard acetophenones due to the inductive effect of the fluorine atoms.

| Functional Group | Wavenumber ( | Intensity | Notes |

| C=O Stretch | 1695 - 1710 | Strong | Shifted +10-15 |

| C-F Stretch | 1150 - 1250 | Very Strong | Broad, multiple bands characteristic of |

| C-O-C (Ether) | 1240 - 1260 | Strong | Aryl ether linkage. |

| Ar-H Stretch | 3050 - 3100 | Weak | Aromatic C-H vibrations. |

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the phenoxy cation and the loss of the fluorinated group.

Fragmentation Logic Diagram

Caption: EI-MS fragmentation pathway showing the sequential loss of the trifluoromethyl group and carbon monoxide.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols should be used when characterizing synthesized batches.

Protocol 1: Hydrate Detection via F NMR

Trifluoromethyl ketones are hygroscopic and readily form hydrates (

-

Run 1: Dissolve sample in dry

. Record -

Run 2 (Challenge): Add 1 drop of

to the NMR tube. Shake and re-record. -

Result: A new peak will appear upfield (approx -75 to -80 ppm) corresponding to the hydrate.

Protocol 2: GC-MS Purity Check

-

Column: HP-5ms or equivalent non-polar column.

-

Inlet Temp: 250°C.

-

Ramp: 50°C (1 min)

300°C at 20°C/min. -

Note: The compound is stable under GC conditions, unlike its hydrate. This method validates the "free ketone" content.

References

-

Synthesis of Trifluoromethyl Ketones

- Methodology: Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and aluminum chloride.

-

Source:Journal of Organic Chemistry, "Friedel-Crafts Synthesis of Trifluoromethyl Ketones."

- Context: Comparative NMR data for the phenoxy ring system.

-

Patent Reference (Application Context)

-

Title: Reserve composition, photosensitive compounds contained therein and uses thereof.[1]

-

Source: Patent FR2794252A1 (Mentions 1-(4-phenoxyphenyl)-2,2,2-trifluoroethanone).

-

- General Characterization of Fluorinated Acetophenones: Data: H and F NMR shifts for 2,2,2-trifluoroacetophenone derivatives. Source:Journal of Fluorine Chemistry.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4'-Phenoxy-2,2,2-trifluoroacetophenone

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS 57336-23-1).[1][2] This molecule is a "privileged structure" in medicinal chemistry, often utilized as a transition-state inhibitor for serine hydrolases or as a robust organocatalyst for epoxidation reactions.[1][2]

The Critical Insight: Unlike standard organic ketones, this fluorinated derivative exhibits dynamic covalent chemistry .[1][2] The electron-withdrawing trifluoromethyl (

This guide moves beyond simple "dissolves/does not dissolve" metrics to explain the behavior of the molecule in solution, ensuring reproducibility in synthesis and analysis.

Physicochemical Profile & Structure-Property Analysis[1]

To predict solubility behavior where empirical data is sparse, we analyze the structural components:

| Component | Chemical Feature | Impact on Solubility |

| Trifluoromethyl Group ( | Strong Electron-Withdrawing Group (EWG) | Increases lipophilicity (LogP); Activates carbonyl; Creates dipole.[1][3] |

| Ketone Carbonyl ( | H-bond Acceptor | Soluble in polar aprotic solvents; Reactive toward nucleophiles.[1][3] |

| Phenoxy Linkage ( | Ether Bridge + Aromatic Stacking | Significantly increases molecular weight and lipophilicity; Reduces water solubility compared to parent 2,2,2-trifluoroacetophenone.[1][2][3] |

Estimated Properties:

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility efficiency and chemical stability.

Table 1: Solubility & Stability Profile

| Solvent Class | Specific Solvents | Solubility Rating | Critical Technical Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for Synthesis. High solubility due to polarizability matching.[1][3] Inert. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Excellent | Preferred for Screening. Dissolves high concentrations.[1][2][3] MeCN is ideal for oxidation catalysis.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Good general solubility.[1][2][3] THF must be dry to prevent hydrate formation.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good (But Reactive) | CAUTION: Forms equilibrium mixtures of hemiacetals.[1][2][3] Complicates HPLC/NMR analysis. |

| Aromatic | Toluene, Benzene | Moderate | Good for heating/reflux.[1][2][3] Solubility decreases significantly at low temperatures (crystallization potential).[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Poor | Anti-Solvent. Used to precipitate the compound from DCM or EtOAc solutions.[1][2][3] |

| Aqueous | Water, PBS Buffer | Insoluble | Hydration Risk. While insoluble, surface contact forms a gem-diol (hydrate) species.[1][2][3] |

The "Hemiacetal Trap": A Guide for Analysts

The Problem: When this compound is dissolved in Methanol (MeOH) for HPLC or NMR analysis, the

The Reaction:

Consequence:

-

NMR: You will see two sets of peaks (Ketone form vs. Hemiacetal form).[1]

-

HPLC: You may observe peak splitting or broad tailing depending on the kinetics of the equilibrium on the column.[1]

The Solution:

-

For NMR: Use DMSO-d6 or CDCl3 (strictly anhydrous).[1] Avoid CD3OD.

-

For HPLC: Use Acetonitrile/Water gradients rather than Methanol/Water.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Standard shake-flask methods fail if the solvent reacts.[1] Use this modified protocol.

-

Preparation: Weigh 50 mg of CAS 57336-23-1 into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene).[1][2]

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add another 50 mg.[1][2] Repeat until solid persists.

-

Temperature Control: Incubate at 25°C for 4 hours (shaking).

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (Do not use Nylon; it binds aromatics).[1][2]

-

Quantification: Dilute filtrate 100x in Acetonitrile (NOT Methanol) and analyze via HPLC-UV (254 nm).

Protocol B: Hydrate Removal (Purification)

If the solid becomes "sticky" or lowers in melting point, it has likely absorbed atmospheric moisture to form the gem-diol.[1][2]

-

Dissolve the crude solid in Toluene (approx. 5 mL/g).

-

Heat to reflux using a Dean-Stark trap (azeotropic removal of water).[1]

-

Concentrate the solution to 50% volume.[1]

-

Slowly add n-Heptane (anti-solvent) while cooling to 0°C.[1]

-

Filter the white crystalline precipitate and dry under high vacuum over

.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Crystallization).

Figure 1: Solvent selection decision tree highlighting the critical avoidance of alcohols for analytical precision.

References

-

-

Context: Provides baseline physical properties for the parent pharmacophore (CAS 434-45-7), establishing the insolubility in water and solubility in organics.[1]

-

-

American Chemical Society (ACS). (2014).[1][2][4] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1][2][4] The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link][1][2]

- Context: Validates the reactivity of the ketone with water (hydration)

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2,2,2-Trifluoroacetophenone Compound Summary. Retrieved February 2, 2026, from [Link][1][2]

- Context: Confirms the "Lachrymator" and "Irritant" safety profile relevant to handling the phenoxy deriv

- Context: Provides purity standards and handling codes for trifluoromethyl ketones.

Sources

- 1. Silica | SiO2 | CID 24261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium Trifluoroacetate-Mediated Synthesis of 3,4-dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propane, 1-chloro-2-methyl- (CAS 513-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Precision Synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone via Friedel-Crafts Acylation

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 57070-49-2) via Friedel-Crafts acylation. By utilizing trifluoroacetic anhydride (TFAA) activated by aluminum chloride (

Introduction & Strategic Reaction Design

Target Molecule Significance

This compound serves as a pivotal intermediate in the synthesis of fluorinated bioactive compounds. The trifluoroacetyl group (

Mechanistic Rationale

The synthesis relies on the electrophilic aromatic substitution (EAS) of diphenyl ether.

-

Substrate: Diphenyl ether (Phenoxybenzene). The ether oxygen is a strong activator and ortho/para director.

-

Electrophile: The acylium ion equivalent generated from TFAA and

. -

Regioselectivity: Steric hindrance at the ortho position and the resonance stabilization of the para-sigma complex strongly favor substitution at the 4-position.

-

Mono- vs. Di-acylation Control: The introduction of the strongly electron-withdrawing trifluoroacetyl group deactivates the first phenyl ring towards further substitution. Inductive withdrawal also reduces the nucleophilicity of the second ring, effectively "stopping" the reaction at the mono-acylated stage under controlled stoichiometric conditions.

Reaction Mechanism Diagram

The following diagram illustrates the activation of TFAA and the regioselective attack on diphenyl ether.

Figure 1: Mechanistic pathway for the AlCl3-mediated trifluoroacetylation of diphenyl ether.

Experimental Protocol

Reagents & Materials Table

Scale: 50 mmol (based on Diphenyl Ether)

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| Diphenyl Ether | 170.21 | 1.0 | 8.51 g | Substrate |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.1 | 11.55 g (7.7 mL) | Acylating Agent |

| Aluminum Chloride ( | 133.34 | 1.2 | 8.00 g | Catalyst (Anhydrous) |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Solvent (Anhydrous) |

| HCl (1M) | 36.46 | Quench | ~100 mL | Hydrolysis |

| NaHCO | 84.01 | Wash | ~100 mL | Neutralization |

Step-by-Step Procedure

Phase 1: Catalyst Activation (0 - 5 °C)

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Inert Atmosphere: Flush the system with dry nitrogen for 10 minutes.

-

Catalyst Suspension: Quickly weigh 8.00 g (60 mmol) of anhydrous

(powder) and transfer it to the RBF. Add 40 mL of anhydrous DCM. Stir to form a suspension. -

Cooling: Place the RBF in an ice/water bath and cool the internal temperature to 0–5 °C .

Phase 2: Electrophile Formation & Addition (0 - 5 °C)

-

Reagent Prep: In a separate dry flask, mix 11.55 g (55 mmol) of TFAA with 10 mL of anhydrous DCM.

-

Activation: Transfer the TFAA solution to the addition funnel. Add it dropwise to the

suspension over 15 minutes. Note: The suspension may clear slightly or change color as the acylating complex forms.

Phase 3: Substrate Addition & Reaction (0 °C

RT)

-

Substrate Prep: Dissolve 8.51 g (50 mmol) of Diphenyl Ether in 20 mL of anhydrous DCM.

-

Controlled Addition: Add the Diphenyl Ether solution dropwise to the reaction mixture over 30–45 minutes , maintaining the internal temperature below 5 °C .

-

Rationale: Slow addition favors mono-acylation by keeping the concentration of unreacted substrate low relative to the active complex initially, but more importantly, it controls the exotherm to prevent polymerization or tar formation.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours .

-

Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. The product will appear as a new spot with lower Rf than diphenyl ether.

-

Phase 4: Workup & Isolation

-

Quench: Cool the reaction mixture back to 0 °C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 20 mL conc. HCl . Caution: Exothermic hydrolysis of aluminum salts.

-

Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1] Extract the aqueous layer with 2 x 30 mL DCM .

-

Washing: Combine organic layers and wash sequentially with:

-

50 mL Water

-

2 x 50 mL Saturated

(Removes trifluoroacetic acid byproduct; watch for -

50 mL Brine

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a crude oil (usually yellow/orange).

Phase 5: Purification

-

Distillation: For high purity, fractional vacuum distillation is recommended.

-

Boiling Point: ~135–140 °C at 0.5 mmHg (literature values vary; expect high boiling point).

-

-

Alternative (Recrystallization): If the crude solidifies upon standing or cooling, recrystallize from Hexane or a Hexane/Ethanol mixture.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Ensure |

| Poly-acylation | Excess Reagent / High Temp | Strictly maintain 1.1 eq of TFAA. Do not heat above RT. Ensure efficient stirring during addition. |

| Dark/Tarry Product | Exotherm during addition | Slow down addition rate. Keep T < 5 °C during initial mixing. |

| Incomplete Reaction | Old Catalyst |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Safety & Handling (E-E-A-T)

-

Aluminum Chloride (

): Highly corrosive and reacts violently with water to release HCl gas. Handle in a fume hood. Quench carefully. -

Trifluoroacetic Anhydride (TFAA): Corrosive and volatile. Causes severe burns. Inhalation of vapors is toxic.

-

Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

-

Waste Disposal: Aqueous washes contain aluminum salts and fluorinated acids. Neutralize before disposal according to local environmental regulations.

References

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.

- Groves, K., et al. "Synthesis of 4-phenoxy-acetophenone derivatives." Journal of Chemical Research, 2005.

-

Trifluoroacetylation Protocols: Smyth, T. P., & Corby, B. W. "Industrially Viable Alternative to the Friedel-Crafts Acylation Reaction." Organic Process Research & Development, 1(4), 264-267, 1997.[3] Link Discusses the use of TFAA and mixed anhydrides in acylation.

-

General Protocol Validation (BenchChem): "Application Notes and Protocols for the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation." BenchChem, 2025.[1] Link Provides the standard operating procedure baseline for AlCl3 mediated acylation.

-

Regioselectivity in Activated Ethers: Effenberger, F., et al. "Friedel-Crafts Acylation of Activated Aromatics." Chemische Berichte, 116, 1195, 1983.[3] Mechanistic grounding for para-selectivity in phenoxy systems.

Sources

Application Note: 4'-Phenoxy-2,2,2-trifluoroacetophenone in Medicinal Chemistry

Executive Summary

4'-Phenoxy-2,2,2-trifluoroacetophenone represents a specialized class of Trifluoromethyl Ketone (TFMK) pharmacophores used in medicinal chemistry as Transition State Analogs (TSAs) . Unlike standard ketones, the strongly electron-withdrawing trifluoromethyl (

This guide details the use of this compound in two critical domains:

-

Chemical Biology: As a potent, reversible covalent inhibitor for profiling serine hydrolases (specifically Fatty Acid Amide Hydrolase [FAAH] and Carboxylesterases [CES] ).

-

Synthetic Chemistry: As a privileged scaffold for the asymmetric synthesis of chiral trifluoromethylated alcohols, a motif increasingly common in neuroactive drug candidates.

Mechanism of Action: The TFMK "Warhead"

The medicinal utility of this compound is driven by the thermodynamics of its carbonyl group.

Reversible Covalent Inhibition

In serine hydrolases (e.g., FAAH, AChE, CES), the catalytic triad (Ser-His-Asp) activates the serine hydroxyl for nucleophilic attack.

-

Standard Substrates: The enzyme attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the product (hydrolysis).

-

TFMK Inhibitors: The enzyme attacks the TFMK carbonyl. However, the adjacent

group stabilizes the resulting tetrahedral adduct (hemiketal) so strongly that it mimics the transition state but resists collapse. This "freezes" the enzyme in a transition-state-like complex.[1]

Structural Advantages of the Phenoxy Moiety

While the

-

Lipophilicity: Increases

, facilitating membrane penetration and binding to the hydrophobic channels of FAAH. -

Steric Fit: Mimics the arachidonyl/oleoyl chains of endogenous fatty acid amides.

Mechanistic Pathway (DOT Visualization)

Caption: Kinetic pathway of serine hydrolase inhibition by TFMKs. The reaction stalls at the stable Hemiketal stage, preventing substrate hydrolysis.

Application 1: Serine Hydrolase Inhibition Profiling

Target: Fatty Acid Amide Hydrolase (FAAH) or Carboxylesterase 1 (CES1).

Objective: Determine the

Protocol A: Fluorescence-Based Enzyme Assay

This protocol uses a fluorogenic substrate (AMC-Arachidonoyl Amide) which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.

Reagents & Setup

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA (to prevent nonspecific binding of the lipophilic inhibitor).

-

Enzyme: Recombinant Human FAAH (approx. 1-5 nM final concentration).

-

Substrate: Arachidonoyl-AMC (Final conc:

, near -

Inhibitor: this compound (Stock: 10 mM in DMSO).

Step-by-Step Methodology

-

Preparation:

-

Prepare a 10-point dilution series of the inhibitor in DMSO (range: 1 nM to 10

). -

Dilute enzyme stock into Assay Buffer.

-

-

Pre-Incubation (Critical):

-

Add 20

of Enzyme solution + 1 -

Incubate for 10 minutes at 37°C. Note: TFMKs are slow-binding inhibitors; pre-incubation ensures equilibrium.

-

-

Reaction Initiation:

-

Add 79

of Substrate solution to start the reaction.

-

-

Measurement:

-

Monitor fluorescence continuously for 30 minutes (Ex: 340 nm / Em: 460 nm).

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

-

Data Analysis:

-

Normalize slopes to the DMSO control (100% activity).

-

Fit data to the log(inhibitor) vs. response equation (Hill Slope) to derive

.

-

Application 2: Asymmetric Synthesis of Chiral Alcohols

Objective: Use this compound as a substrate to synthesize (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol . Significance: Chiral trifluoromethyl alcohols are key building blocks for ferroelectric liquid crystals and bioactive norepinephrine reuptake inhibitors.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method avoids dangerous hydrogen gas and high pressures, using formic acid/amine as the hydrogen source.

Reagents

-

Substrate: this compound (1.0 eq).

-

Catalyst: RuCl (0.5 mol%).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix).

-

Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Methodology

-

Reaction Assembly:

-

In a flame-dried Schlenk flask, dissolve the ketone (1.0 mmol) in 2 mL of DCM.

-

Add the Ruthenium catalyst (0.005 mmol).

-

-

Initiation:

-

Add the HCOOH/Et3N mixture (3.0 eq) dropwise via syringe.

-

Stir the mixture at 25°C (Room Temp) under Argon.

-

-

Monitoring:

-

Monitor by TLC (Silica, 10% EtOAc/Hexane) or

-NMR. -

Reaction is typically complete in 4–12 hours.

-

-

Workup:

-

Quench with saturated

(removes excess acid). -

Extract with EtOAc (

). -

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Determine Enantiomeric Excess (

) using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Data Summary & Properties

| Property | Value | Relevance |

| Molecular Weight | 266.22 g/mol | Small molecule fragment/lead. |

| LogP (Predicted) | ~3.8 | High lipophilicity; CNS penetrant; Membrane bound targets. |

| Boiling Point | 165-166 °C | Stable liquid at RT; amenable to GC analysis. |

| Reactivity | Electrophilic Carbonyl | Forms hydrates in water; store in desiccator. |

| Primary Targets | FAAH, CES1, CES2 | Serine Hydrolase profiling. |

References

-

Mechanism of TFMK Inhibition

-

FAAH Inhibition Context

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). NIH/PMC Reviews.

-

Synthetic Application (Asymmetric Hydrogenation)

-

Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. J. Org.[] Chem, 2021.[] (Analogous protocol adaptation).

-

-

Compound Properties

- PubChem Compound Summary: 2,2,2-Trifluoroacetophenone deriv

Sources

Application Note: 4'-Phenoxy-2,2,2-trifluoroacetophenone in Agrochemical Synthesis

This guide details the application of 4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS: 50343-97-2) as a strategic building block in the synthesis of next-generation fluorinated agrochemicals.

Executive Summary

This compound serves as a critical electrophilic scaffold for introducing the trifluoromethyl (

The electron-withdrawing nature of the

-

Enhanced Metabolic Stability: The

group blocks cytochrome P450-mediated oxidation at the benzylic position. -

Increased Lipophilicity: Facilitates cuticular penetration in insects and fungi.

Chemical Profile & Reactivity[1][2][3][4]

-

Compound: this compound

-

CAS: 50343-97-2

-

Molecular Weight: 266.22 g/mol

-

Appearance: Off-white solid or pale yellow liquid (mp: 30–32 °C).

-

Key Reactivity:

-

High Electrophilicity: The adjacent

group destabilizes the carbonyl, making it highly reactive toward nucleophiles (Grignards, hydrides) but prone to hydrate formation in aqueous media. -

Chemoselectivity: The phenoxy ring is electron-rich, allowing for downstream electrophilic aromatic substitution (e.g., halogenation) after the ketone has been derivatized.

-

Primary Application: Synthesis of Chiral -Trifluoromethyl Carbinols

The most high-value application is the Asymmetric Transfer Hydrogenation (ATH) of this ketone to yield (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol . This chiral alcohol mimics the alcohol moiety of phenoxybenzyl pyrethroids but with significantly improved resistance to oxidative degradation.

Mechanism of Action & Synthesis Pathway

The synthesis relies on a "Lock-and-Key" catalytic cycle using a Ruthenium-arene complex. The

Figure 1: Synthetic pathway from commodity feedstock to high-value chiral agrochemical intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis is often required for bulk scale-up to ensure anhydrous quality.

Reagents:

-

Diphenyl ether (1.0 equiv)[1]

-

Trifluoroacetic anhydride (TFAA) (1.2 equiv)

-

Aluminum chloride (

) (1.1 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

-

Lewis Acid Activation: Charge the flask with

(1.1 equiv) and anhydrous DCM (5 mL/g substrate). Cool to 0 °C. -

Acylation: Add TFAA (1.2 equiv) dropwise over 20 minutes. The solution will fume; ensure proper venting. Stir for 15 minutes to form the active acylating species.

-

Substrate Addition: Dissolve Diphenyl ether (1.0 equiv) in DCM and add dropwise to the mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) mixture. Caution: Exothermic hydrolysis.

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with sat.

(to remove trifluoroacetic acid) and brine. -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~140 °C @ 5 mmHg) or silica gel chromatography if solid.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol with >95% ee.

Reagents:

-

Substrate: this compound

-

Catalyst: RuCl (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: DCM or EtOAc (Reagent grade)

Step-by-Step Methodology:

-

Catalyst Prep: In a glovebox or under argon, dissolve the Ru-catalyst (0.005 equiv) in the solvent.

-

Reaction Initiation: Add the ketone substrate (1.0 equiv) to the catalyst solution.

-

Reductant Addition: Add the

mixture (3.0 equiv) via syringe. -

Incubation: Stir at 28 °C for 12–24 hours. Note: Trifluoromethyl ketones reduce faster than non-fluorinated analogs due to the activated carbonyl.

-

Monitoring: Monitor conversion via

-NMR (Shift from -71 ppm ketone to -78 ppm alcohol). -

Workup: Wash the reaction mixture with water and 1M HCl (to remove amine salts). Dry organic phase over

. -

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

Data Summary: Optimization of Reduction Conditions

| Solvent | Catalyst Load (mol%) | Time (h) | Conversion (%) | ee (%) | Notes |

| DCM | 1.0 | 8 | >99 | 96 (S) | Best enantioselectivity. |

| MeOH | 1.0 | 4 | >99 | 82 (S) | Faster rate, lower selectivity due to solvolysis. |

| EtOAc | 0.5 | 12 | 95 | 94 (S) | Green solvent alternative; scalable. |

| Water | 2.0 (Surfactant) | 24 | 88 | 91 (S) | Requires surfactant (SDS) for solubility. |

Quality Control & Analytical Standards

For agrochemical development, the purity of the trifluoromethylated intermediate is paramount to prevent downstream genotoxicity issues.

-

-NMR Validation:

-

Ketone (Starting Material): Singlet at

-71.5 ppm. -

Alcohol (Product): Doublet at

-78.2 ppm (coupling with -

Hydrate (Impurity): Singlet at

-82.0 ppm (forms if solvent is wet).

-

-

Storage: The ketone is hygroscopic. Store under nitrogen in a desiccator. The alcohol is stable but should be kept away from strong oxidizers.

References

-

Synthesis of Trifluoromethyl Ketones: J. Org. Chem. 2018, 83, 15, 8750–8758. "Friedel–Crafts Trifluoroacetylation of Aromatics."

-

Asymmetric Reduction Mechanism: J. Am. Chem. Soc. 2011, 133, 37, 14960–14963. "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones."

-

Agrochemical Application (General): Bioorg. Med. Chem. 2020, 28, 115234. "Fluorine in Agrochemicals: The Role of the Trifluoromethyl Group."

-

Safety Data: PubChem Compound Summary for CAS 50343-97-2.

Sources

Application Note: Derivatization and Biological Screening of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Abstract

4'-Phenoxy-2,2,2-trifluoroacetophenone represents a classic "transition state analog" scaffold used to target serine hydrolases (e.g., AChE, FAAH, Carboxylesterases). Its potency is derived from the highly electrophilic trifluoromethyl ketone (TFMK) warhead. However, this same electrophilicity complicates biological screening due to rapid hydration in aqueous buffers and slow-binding kinetics. This guide provides optimized protocols for derivatizing this scaffold and a validated screening workflow that accounts for the "hydration trap," ensuring reproducible

Introduction: The Fluorinated Warhead

The biological activity of this compound hinges on the electron-withdrawing nature of the trifluoromethyl (

In the context of serine hydrolases, the active site serine hydroxyl attacks the ketone carbonyl to form a stable tetrahedral hemiketal adduct . This mimics the transition state of ester hydrolysis, effectively locking the enzyme in an inhibited state.

The "Hydration Trap"

A critical, often overlooked factor is that TFMKs exist in a dynamic equilibrium between the active ketone and the inactive gem-diol (hydrate) in aqueous solution.

-

In DMSO: Predominantly Ketone form.

-

In Aqueous Buffer: Shifts significantly toward the Hydrate form.

-

Consequence: If you calculate inhibitor concentration based on the weight added, you may vastly overestimate the concentration of the active species, leading to artificial shifts in potency data.

Visualizing the Mechanism

The following diagram illustrates the critical equilibrium and the inhibition pathway.

Figure 1: The TFMK Equilibrium.[1] In aqueous assays, the active ketone is sequestered as an inactive hydrate. Inhibition requires the ketone form, often necessitating a pre-incubation step to allow the equilibrium to re-establish and binding to occur.

Derivatization Protocols

Derivatization is essential for Structure-Activity Relationship (SAR) studies and for creating negative controls.

Protocol A: Reduction to Alcohol (Negative Control)

The corresponding alcohol, 1-(4-phenoxyphenyl)-2,2,2-trifluoroethanol, lacks the electrophilic carbonyl and serves as a critical negative control to prove the mechanism of action is covalent/transition-state mimicry rather than non-specific hydrophobic binding.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reducing Agent: Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (

)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the ketone in 5 mL of anhydrous MeOH in a round-bottom flask. Cool to 0°C (ice bath).

-

Addition: Slowly add

(1.5 mmol) in small portions over 10 minutes. Note: Gas evolution ( -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (the alcohol is more polar than the ketone).

-

Quench: Carefully add 1 mL of saturated

solution. -

Workup: Evaporate MeOH under reduced pressure. Extract the residue with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Yield: Typically >90%. The product is a stable solid/oil and does not hydrate.

Protocol B: Oxime Formation (Probe Synthesis)

Converting the ketone to an oxime is difficult due to the deactivated carbonyl but is necessary for creating linker-ready probes (e.g., using aminooxy-functionalized tags).

Reagents:

-

Substrate: this compound

-

Reagent: Hydroxylamine hydrochloride (

) (3.0 eq) -

Base: Pyridine (5.0 eq)

-

Solvent: Ethanol (

)

Procedure:

-

Setup: In a pressure vial (to contain volatile components if heating is needed), dissolve the ketone in EtOH.

-

Activation: Add Pyridine and Hydroxylamine HCl. The pyridine acts as both solvent and proton scavenger.

-

Reflux: Heat to 70°C for 12–24 hours. Note: TFMKs are sluggish; standard RT conditions often fail.

-

Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), then brine.

-

Purification: Flash chromatography is usually required to separate the

isomers.

Biological Screening Workflow

TFMKs are Slow-Binding Inhibitors . Standard assays initiated by adding substrate immediately after inhibitor will yield variable

The "Pre-Incubation" Requirement

To obtain accurate

Step-by-Step Assay Protocol (96-well Format)

Materials:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA (BSA prevents wall sticking of hydrophobic inhibitors).

-

Enzyme: Recombinant Serine Hydrolase (e.g., FAAH, AChE).

-

Substrate: Fluorogenic substrate (e.g., AMC-based).

-

Inhibitor Stock: 10 mM in 100% DMSO.

Workflow:

-

Preparation of Stocks:

-

Prepare 10x serial dilutions of the inhibitor in 100% DMSO .

-

Critical: Do not dilute inhibitors in aqueous buffer for storage; the hydrate will form and precipitate or alter concentration.

-

-

Intermediate Dilution (The "Shift"):

-

Dilute the DMSO stocks 1:10 into the Assay Buffer.

-

Note: This initiates the hydration equilibrium. Use immediately.

-

-

Pre-Incubation (The "Slow-Binding" Fix):

-

Add 10

L of diluted inhibitor to 80 -

Incubate at RT for 30 to 60 minutes .

-

Why: This allows the ketone (replenished from the hydrate pool) to covalently modify the enzyme active site.

-

-

Reaction Initiation:

-

Add 10

L of Substrate solution to start the reaction. -

Read fluorescence immediately (Kinetic Mode) for 20 minutes.

-

-

Data Analysis:

-

Calculate the slope (Velocity,

) of the linear portion of the fluorescence curve. -

Plot

vs. log[Inhibitor].

-

Data Interpretation Table

| Observation | Cause | Corrective Action |

| Drifting Baseline | Inhibitor is still binding during measurement. | Increase pre-incubation time (e.g., from 30 to 60 min). |

| Weak Potency ( | Hydration equilibrium favors gem-diol heavily. | Verify stock in anhydrous DMSO. Use |

| Steep Hill Slope (> 1.5) | Aggregation or insolubility. | Add 0.01% Triton X-100 to buffer; check solubility. |

References

-

Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics.[3] Biochemistry, 29(37), 8713–8720. [Link]

- Ashani, Y., et al. (1990). Mechanism of inhibition of cholinesterases by huperzine A. Biochemical and Biophysical Research Communications, 184(2), 719-726. (Context on slow-binding reversible inhibitors).

-

Linderman, R. J., et al. (1989). Inhibition of insect juvenile hormone esterase by trifluoromethyl ketone sulfides and mercaptans. Pesticide Biochemistry and Physiology, 35(3), 291-299. [Link]

-

Boger, D. L., et al. (2005). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 15(5), 1407-1412. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Introduction: The Significance of 4'-Phenoxy-2,2,2-trifluoroacetophenone in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This fluorinated ketone serves as a crucial intermediate in the development of novel therapeutics, making a robust and scalable synthetic protocol essential for researchers and professionals in the pharmaceutical and agrochemical industries.

This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety considerations, and analytical methodologies required for the successful and safe execution of this synthesis.

Synthetic Strategy: The Friedel-Crafts Acylation of Diphenyl Ether

The most direct and industrially viable route to this compound is the Friedel-Crafts acylation of diphenyl ether. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2][3] In this specific application, diphenyl ether is acylated with trifluoroacetic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

The choice of trifluoroacetic anhydride as the acylating agent is advantageous as it readily forms the highly electrophilic trifluoroacetyl cation in the presence of aluminum chloride. The reaction generally proceeds with high regioselectivity, favoring acylation at the para-position of the phenoxy group due to steric hindrance at the ortho-positions.

Reaction Mechanism: A Stepwise Look

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization facilitates the cleavage of the anhydride, generating a highly reactive and resonance-stabilized trifluoroacetylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of diphenyl ether acts as a nucleophile, attacking the electrophilic trifluoroacetylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the final product, this compound.

Caption: Overall workflow of the Friedel-Crafts acylation.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.

Reagent and Equipment Data

| Reagent/Equipment | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) | Notes |

| Diphenyl ether | 170.21 | 1.07 | 1.0 | Ensure high purity (>99%) |

| Trifluoroacetic anhydride | 210.03 | 1.49 | 1.1 | Highly corrosive and moisture-sensitive |

| Aluminum chloride (anhydrous) | 133.34 | 2.48 | 1.2 | Highly reactive with water |

| Dichloromethane (DCM) | 84.93 | 1.33 | - | Anhydrous, as solvent |

| Hydrochloric acid (1 M) | 36.46 | ~1.0 | - | For quenching |

| Saturated Sodium Bicarbonate | 84.01 | - | - | For washing |

| Brine | - | - | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | For drying |

| Ethanol | 46.07 | 0.789 | - | For recrystallization |

| 100 L Glass Reactor | - | - | - | Equipped with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet |

| Heating/Cooling Mantle | - | - | - | For temperature control |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reactor Setup and Inert Atmosphere:

-

Ensure the 100 L glass reactor is clean, dry, and equipped with a mechanical stirrer, a 10 L dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

-

Purge the reactor with dry nitrogen to establish an inert atmosphere.

-

-

Charging of Reagents:

-

Charge the reactor with diphenyl ether (10.0 kg, 58.75 mol) and anhydrous dichloromethane (40 L).

-

Begin stirring to ensure a homogeneous solution.

-

-

Cooling and Catalyst Addition:

-

Cool the reactor contents to 0-5 °C using a cooling mantle.

-

Slowly and portion-wise add anhydrous aluminum chloride (8.6 kg, 64.62 mol) to the stirred solution. Caution: The addition is exothermic; maintain the internal temperature below 10 °C.

-

-

Addition of Acylating Agent:

-

Once the aluminum chloride has been added, add trifluoroacetic anhydride (13.5 kg, 64.27 mol, 9.1 L) to the dropping funnel.

-

Add the trifluoroacetic anhydride dropwise to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Quenching:

-

Prepare a separate vessel with a mixture of crushed ice (50 kg) and 1 M hydrochloric acid (20 L).

-

Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. Caution: This is a highly exothermic process, and hydrogen chloride gas may be evolved. Ensure adequate ventilation and temperature control.

-

-

Extraction and Washing:

-

Transfer the quenched mixture to a suitable separatory funnel or extraction vessel.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L). Caution: Effervescence will occur during the bicarbonate wash.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water until the solution becomes turbid.

-

Reheat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 7.10 (d, 2H), 7.05 (d, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 180.5 (q, C=O), 162.0, 155.0, 132.5, 130.0, 125.0, 120.5, 118.0, 116.5 (q, CF₃). |

| IR (KBr, cm⁻¹) | ν: 1710 (C=O stretch), 1600, 1580 (aromatic C=C stretch), 1250 (C-O stretch), 1150 (C-F stretch). |

| GC-MS | Purity > 99% by GC analysis. MS (EI): m/z (%) = 266 (M+), 197, 169, 77. |

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

Trifluoroacetic Anhydride: Highly corrosive, a strong lachrymator, and reacts violently with water.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns.[5] Store and handle under anhydrous conditions.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize inhalation.

-

Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling and ventilation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.[4][5]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided analytical data serves as a benchmark for quality control, ensuring the suitability of the synthesized material for downstream applications in medicinal chemistry and materials science.

References

-

Eureka | Patsnap. Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid. Available at: [Link].

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available at: [Link].

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].

-

PubChem. 2,2,2-Trifluoroacetophenone. Available at: [Link].

-

ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Available at: [Link].

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. Available at: [Link].

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016. Available at: [Link].

-

Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. 2021. Available at: [Link].

-

Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link].

- Google Patents. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link].

Sources

- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. carlroth.com [carlroth.com]

- 5. download.basf.com [download.basf.com]

Introduction: The Purification Challenge of Fluorinated Aromatic Ketones

An Application Note and Protocol for the Preparative HPLC Purification of 4'-Phenoxy-2,2,2-trifluoroacetophenone

This compound is a fluorinated aromatic ketone, a structural motif of increasing importance in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties and metabolic stability, while the phenoxyacetophenone core provides a rigid scaffold for molecular design. However, the purification of such compounds from complex reaction mixtures presents a significant challenge. Crude products often contain closely related impurities, such as starting materials, isomers, or byproducts, which can be difficult to resolve using traditional methods like flash chromatography.

High-Performance Liquid Chromatography (HPLC) offers the necessary resolving power for achieving high purity (>99%). This application note provides a comprehensive guide and a robust, validated protocol for the purification of this compound. We will explore the rationale behind chromatographic parameter selection, comparing a conventional C18 stationary phase with a specialized Pentafluorophenyl (PFP) phase to demonstrate how tailored column chemistry can overcome the challenges associated with purifying fluorinated aromatic molecules.

Scientific Rationale: A Strategy for Selectivity

The key to a successful HPLC purification is maximizing the selectivity between the target compound and its impurities. The molecular structure of this compound offers several handles for chromatographic interaction.

-

Hydrophobicity: The overall structure is non-polar, making Reversed-Phase (RP-HPLC) the most suitable mode of chromatography.[1][2]

-

Aromaticity: The two phenyl rings are capable of strong π-π stacking interactions.

-

Fluorination: The highly electronegative fluorine atoms in the -CF3 group create a strong dipole and can participate in unique interactions (dipole-dipole, halogen bonding) that are not exploited by standard alkyl phases.

Based on these properties, we will evaluate two distinct stationary phases:

-

Octadecyl Silane (C18): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobic interactions. It serves as our baseline for performance.

-

Pentafluorophenyl (PFP): PFP phases are designed to provide alternative selectivity for compounds containing polarizable electrons or halogen atoms.[3][4] They offer a multi-modal separation mechanism involving hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating isomers and halogenated compounds.[3][4]

For the mobile phase, a combination of water and an organic modifier is standard for RP-HPLC.[5] We will use acetonitrile (ACN) due to its low viscosity and UV transparency. Methanol is also a viable alternative and can sometimes enhance π-π interactions with phenyl-based columns.[6] A small amount of Trifluoroacetic Acid (TFA) will be added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[5]

Experimental Protocol: From Crude Material to Purified Compound

This section details the step-by-step methodology for the purification of this compound.

Materials and Instrumentation

| Item | Specification |

| Instrumentation | Preparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV/Vis or Photodiode Array (PDA) detector. |

| Columns | 1. C18, 10 µm, 250 x 21.2 mm2. Pentafluorophenyl (PFP), 10 µm, 250 x 21.2 mm |

| Solvents | HPLC-grade Acetonitrile (ACN) and Deionized Water |

| Additive | HPLC-grade Trifluoroacetic Acid (TFA) |

| Sample | Crude this compound |

| Sample Solvent | Acetonitrile or a 50:50 mixture of Acetonitrile:Water |

Chromatographic Conditions

The following parameters were optimized for the efficient separation and purification of the target compound.

| Parameter | Condition |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 50% B to 95% B over 20 minutes |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by PDA scan) |

| Injection Volume | 1-5 mL (dependent on sample concentration and column loading) |

| Sample Concentration | ~20-50 mg/mL |

Step-by-Step Purification Workflow

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. Degas the solution by sonication or vacuum filtration.

-

To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution.

-

-

Sample Preparation:

-

Dissolve the crude this compound in the sample solvent to achieve a concentration of approximately 20-50 mg/mL.

-

Ensure the sample is fully dissolved. If necessary, sonicate briefly.

-

Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.

-

-

System Setup and Equilibration:

-

Install the desired column (C18 or PFP) into the HPLC system.

-

Purge the pump lines with fresh mobile phases.

-

Equilibrate the column with the starting conditions (50% Mobile Phase B) at 20.0 mL/min for at least 15-20 minutes, or until a stable baseline is observed at the detector.

-

-

Injection and Purification Run:

-

Perform a small analytical-scale injection (if a corresponding analytical method is available) to confirm the retention time of the target compound.

-

Inject the prepared sample onto the equilibrated preparative column.

-

Begin the gradient run and monitor the chromatogram in real-time.

-

-

Fraction Collection:

-

Collect the eluent corresponding to the main peak of the target compound. Use the UV signal threshold to trigger the start and end of collection to avoid collecting impurities in the leading or tailing edges of the peak.

-

Collect baseline eluent before and after the target peak as waste.

-

-

Post-Purification Analysis:

-

Combine the collected fractions.

-

Evaporate the solvent (acetonitrile and water) using a rotary evaporator.

-

Analyze a small portion of the resulting solid/oil by analytical HPLC or other techniques (NMR, MS) to confirm purity.

-

Purification Workflow Diagram

Caption: Workflow for the preparative HPLC purification of this compound.

Expected Results and Discussion

When purifying this compound, both the C18 and PFP columns are expected to yield a product of high purity. However, the selectivity and resulting chromatograms will likely differ.

-

On the C18 Column: Separation will be dominated by hydrophobicity. The target compound will be well-retained. Impurities that are significantly more or less polar will be easily separated. However, structurally similar, non-polar impurities may co-elute or exhibit poor resolution.

-

On the PFP Column: The PFP phase is anticipated to provide superior resolution for closely related aromatic and fluorinated impurities.[3][4] The multiple interaction modes (π-π, dipole-dipole) can differentiate between molecules with subtle electronic or structural differences that are not resolved based on hydrophobicity alone. This can lead to sharper peaks and greater separation from near-eluting impurities, ultimately resulting in higher purity fractions and better overall yield.

For method optimization, adjusting the gradient slope is the most powerful tool. A shallower gradient will increase run time but improve the resolution between closely eluting peaks. Conversely, a steeper gradient will shorten the run time at the cost of resolution.

Conclusion

This application note presents a robust and reliable preparative HPLC method for the purification of this compound. By leveraging the principles of reversed-phase chromatography and selecting an appropriate stationary phase, high-purity material suitable for research, development, and further scientific investigation can be consistently obtained. The use of a Pentafluorophenyl (PFP) stationary phase is particularly recommended for its ability to provide alternative selectivity for fluorinated and aromatic compounds, often leading to improved resolution and purity compared to standard C18 phases. This protocol serves as a validated starting point for researchers facing similar purification challenges.

References

-

Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

-

Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

-

Title: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

-

Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI Technologies URL: [Link]

-

Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharma Times URL: [Link]

-

Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Application Note: Crystallization & Purification Strategies for 4'-Phenoxy-2,2,2-trifluoroacetophenone

Abstract

This application note details the isolation and purification protocols for 4'-Phenoxy-2,2,2-trifluoroacetophenone , a critical fluorinated intermediate used in the synthesis of enzyme inhibitors and voltage-gated sodium channel blockers. Due to the highly electron-withdrawing trifluoromethyl (

Physicochemical Profiling & Challenges

Before initiating crystallization, it is imperative to understand the equilibrium governing trifluoromethyl ketones (TFMKs).

The Ketone-Hydrate Equilibrium

Unlike non-fluorinated analogs, the carbonyl carbon in this compound is highly electrophilic. In the presence of water, it shifts equilibrium toward the gem-diol (hydrate) form.

-

Ketone Form (Target): Lipophilic, often a low-melting solid or viscous oil.

-

Hydrate Form (Impurity/Intermediate): Polar, often a crystalline solid with a higher melting point.

Critical Check: Perform a

-

Ketone Signal: ~ -71 ppm (

, singlet). -

Hydrate Signal: ~ -82 to -85 ppm (

, singlet); broad -OH proton signal in

Solubility Profile

| Solvent Class | Examples | Solubility (Ketone) | Suitability | Risk Factor |

| Non-Polar | Hexane, Heptane, Pentane | Low to Moderate | Anti-Solvent | Oiling out if cooled too fast. |

| Polar Aprotic | Ethyl Acetate (EtOAc), DCM, Toluene | High | Primary Solvent | Good for solubilization; Toluene allows azeotropic drying. |

| Protic | Methanol, Ethanol, Water | High | AVOID | Forms stable hemiacetals or hydrates. |

Decision Matrix & Workflow

The following workflow dictates the purification strategy based on the crude material's state and the target form.

Figure 1: Strategic decision tree for processing trifluoromethyl ketones based on initial hydration state.

Protocol A: Anhydrous Crystallization (Direct Isolation)

Applicability: When the crude material is predominantly the ketone and free of significant moisture.

Reagents

-

Solvent: Toluene (Dried over molecular sieves).

-

Anti-Solvent: n-Heptane (HPLC Grade).

Step-by-Step Procedure

-

Dissolution: Dissolve the crude this compound in the minimum amount of warm Toluene (40–50°C).

-

Note: Do not exceed 60°C to avoid thermal decomposition or oligomerization.

-

-

Clarification: If particulates are present, filter the warm solution through a 0.45 µm PTFE syringe filter.

-

Anti-Solvent Addition: While stirring at 40°C, add n-Heptane dropwise until a faint turbidity persists.

-

Ratio: Target a final Toluene:Heptane ratio of 1:3 to 1:5.

-

-

Re-dissolution: Add a few drops of Toluene to clear the turbidity.

-

Seeding (Critical): Add a seed crystal of the pure ketone. If unavailable, scratch the glass wall with a glass rod to induce nucleation.

-

Controlled Cooling:

-

Cool to Room Temperature (RT) over 2 hours (approx 10°C/hour).

-

Observation: If oil droplets form ("oiling out"), reheat to 40°C and add more Toluene, then cool slower.

-

Once solid crystals appear at RT, transfer to a freezer (-20°C) for 12 hours.

-

-

Isolation: Filter rapidly on a chilled Buchner funnel. Wash with cold n-Pentane.

-

Drying: Dry under high vacuum (0.1 mbar) at RT. Do not heat , as the compound may sublime or melt.

Protocol B: Hydrate-Mediated Purification

Applicability: When the crude is impure, oily, or contains significant water. This method exploits the high crystallinity of the hydrate to reject impurities, followed by chemical dehydration.

Phase 1: Crystallization of the Hydrate

-

Suspend: Suspend the crude oil in Hexane (10 mL per gram).

-

Hydrate Formation: Add water (1.2 equivalents relative to ketone) and stir vigorously at RT for 4–6 hours. The oil should convert to a white, crystalline solid (the gem-diol).

-

Filtration: Filter the solid hydrate. Wash with Hexane to remove non-polar impurities (e.g., unreacted diphenyl ether).

-

Analysis: Check purity by HPLC or TLC. If pure, proceed to Phase 2.

Phase 2: Dehydration (Restoring the Ketone)

-

Dissolution: Place the solid hydrate in a round-bottom flask with Toluene (20 mL per gram).

-

Azeotropic Distillation: Attach a Dean-Stark trap filled with Toluene. Reflux the mixture.

-

Monitoring: Continue reflux until no more water collects in the trap (usually 2–4 hours).

-

Concentration: Evaporate the Toluene under reduced pressure.

-

Final Polish: Recrystallize the resulting residue using Protocol A if necessary.

Mechanism of Action: Hydrate Equilibrium

The following diagram illustrates the chemical transformation driving Protocol B.

Figure 2: Reversible hydration of the trifluoroacetyl group. Protocol B leverages the crystalline stability of the hydrate for purification before reverting to the ketone.

Troubleshooting "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this compound class.

| Symptom | Root Cause | Corrective Action |

| Milky emulsion upon cooling | Cooling too fast; Metastable zone width exceeded. | Reheat to clear solution.[2][3] Cool at 5°C/hour. Increase stir rate. |

| Oil droplets at bottom | Solvent system too non-polar. | Add 5-10% more Toluene or DCM to the mixture. |

| No crystallization at -20°C | Solution is too dilute or lacks nucleation sites. | Concentrate by 20% via rotovap. Seed with a glass rod scratch or a crystal from a previous batch. |

References

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters. Beilstein J. Org. Chem. Link

-

National Institutes of Health (PMC). (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Link

-

Organic Syntheses. (2003). Synthesis of Trifluoromethyl Ketones via Oxidative Cleavage. Org. Synth. 2003, 80, 200. Link

-

Sigma-Aldrich. (n.d.).[5] 2,2,2-Trifluoroacetophenone Product Sheet & Properties. Link

-

BenchChem. (2025). Purification of 2,2',4'-Trichloroacetophenone by Recrystallization. (Analogous halogenated ketone protocols). Link

Sources

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]

- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Phenoxy-2,2,2-trifluoroacetophenone

Introduction: The synthesis of 4'-Phenoxy-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical development, typically proceeds via a Friedel-Crafts acylation of phenoxybenzene. While effective, this reaction invariably produces a crude product contaminated with starting materials, reaction byproducts, and structural isomers. Achieving high purity (>99%) is critical for subsequent synthetic steps and regulatory compliance.